tert-Butyl (diethylalumanyl)acetate

Description

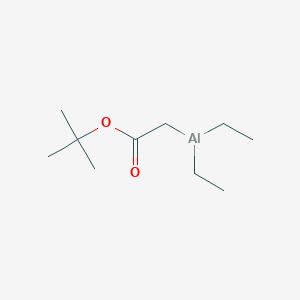

tert-Butyl (diethylalumanyl)acetate is an organoaluminum compound characterized by a tert-butyl ester group and a diethylalumanyl moiety. Organoaluminum compounds are pivotal in catalysis and organic synthesis due to their Lewis acidity and reactivity in alkylation reactions. The tert-butyl group likely enhances steric bulk, influencing reactivity and stability compared to simpler esters .

Properties

CAS No. |

59211-98-2 |

|---|---|

Molecular Formula |

C10H21AlO2 |

Molecular Weight |

200.25 g/mol |

IUPAC Name |

tert-butyl 2-diethylalumanylacetate |

InChI |

InChI=1S/C6H11O2.2C2H5.Al/c1-5(7)8-6(2,3)4;2*1-2;/h1H2,2-4H3;2*1H2,2H3; |

InChI Key |

YEGNGQOGDQWAQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC[Al](CC)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (diethylalumanyl)acetate typically involves the reaction of tert-butyl acetate with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive aluminum species from reacting with moisture or oxygen. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the careful handling of reactive aluminum compounds and the use of specialized equipment to maintain an inert atmosphere. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (diethylalumanyl)acetate can undergo oxidation reactions, where the aluminum center is oxidized to form aluminum oxide or other aluminum-containing species.

Reduction: The compound can act as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.

Substitution: It can participate in substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Typical reducing conditions involve the use of hydrogen gas or hydride donors.

Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions.

Major Products Formed:

Oxidation: Aluminum oxide or other aluminum-containing species.

Reduction: Reduced organic compounds with the aluminum center remaining intact.

Substitution: Substituted organoaluminum compounds with new functional groups.

Scientific Research Applications

Chemistry: tert-Butyl (diethylalumanyl)acetate is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of functional groups. It is also employed in the preparation of other organoaluminum compounds.

Biology and Medicine: While its direct applications in biology and medicine are limited, this compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

Industry: In the industrial sector, this compound is utilized in the production of polymers and other materials. It serves as a catalyst in polymerization reactions and other chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (diethylalumanyl)acetate involves the coordination of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. The tert-butyl and acetate groups influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on tert-butyl esters with functionalized aromatic or aliphatic substituents, emphasizing structural, physicochemical, and application-based differences.

tert-Butyl 2-(4-aminophenyl)acetate (CAS: 174579-31-8)

- Molecular Formula: C₁₂H₁₇NO₂

- Key Properties: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.

- Synthesis : Utilizes palladium-catalyzed hydrogenation and HATU-mediated coupling reactions .

- Similar Compounds: Ethyl/methyl 2-(aminophenyl)acetates (e.g., CAS 52273-79-7, 52913-11-8), which differ in ester alkyl groups, affecting lipophilicity (LogP) and bioavailability .

tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate (CAS: N/A)

- Molecular Formula: C₁₅H₁₉NO₅

- Key Properties: Crystalline structure (monoclinic, space group P2₁/c) with a nitro substituent inducing planar alignment (dihedral angle: 0.8° between nitro and phenyl groups) . Higher density (1.228 g/cm³) compared to analogs with H, CH₃, or Cl substituents (1.108–1.194 g/cm³) due to compact 2D hydrogen-bonded sheets .

- Reactivity : Undergoes thermal decarboxylation to form β-keto acids, relevant in studying transition states for organic reactions .

tert-Butyl (cyclopentylamino)acetate (CAS: N/A)

- Molecular Formula: C₁₁H₂₁NO₂

- Key Properties: Steric shielding from the cyclopentylamino group may reduce reactivity toward nucleophiles.

tert-Butyl Acetate (CAS: 540-88-5)

- Simplified Structure : Lacks functionalized substituents.

- Key Properties: Industrial solvent with low toxicity (ADI: 0–3 mg/kg bw) . Lower boiling point (98°C) compared to nitro- or amino-substituted analogs (>200°C) due to reduced molecular weight and polarity .

Structural and Functional Comparison Table

Research Findings and Implications

- Substituent Effects: Electron-withdrawing groups (e.g., NO₂) increase density and stabilize crystalline packing via C–H···O interactions, while amino groups enhance bioavailability .

- Synthetic Flexibility : tert-Butyl esters are synthesized via diverse routes, including palladium catalysis and esterification, enabling tailored functionalization .

- Thermal Behavior : Nitro-substituted derivatives exhibit higher thermal stability, making them suitable for high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.